(3-fluoro-4-methoxyphenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone
Beschreibung
1,2,4-Oxadiazole Ring
A five-membered aromatic heterocycle containing two nitrogen atoms (positions 1 and 2) and one oxygen atom (position 4). This arrangement confers partial double-bond character, enabling π-π stacking interactions with biological targets. The 3-(4-methylphenyl) substituent enhances lipophilicity, potentially improving membrane permeability.
Pyrrolidine Ring
A saturated five-membered ring with one nitrogen atom, providing conformational flexibility and serving as a spacer between the oxadiazole and methanone groups. The chair and envelope conformations of pyrrolidine influence the molecule’s three-dimensional orientation.
Aromatic Substituents
- 3-Fluoro-4-methoxyphenyl : The electron-withdrawing fluorine and electron-donating methoxy groups create a polarized aromatic system, modulating solubility and receptor binding.
- 4-Methylphenyl : A hydrophobic substituent that may enhance interactions with hydrophobic protein pockets.
Table 1 summarizes the heterocyclic components and their roles:
Historical Context of 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry
1,2,4-Oxadiazoles emerged as pharmacophores in the mid-20th century, with early studies highlighting their metabolic stability and synthetic versatility. Unlike their 1,3,4-oxadiazole counterparts, which dominate anticancer research, 1,2,4-oxadiazoles gained traction in neurological and anti-inflammatory drug discovery due to their unique electronic profile.
Key Developments
- 1940s–1960s : Initial synthesis of 1,2,4-oxadiazoles as ester bioisosteres, reducing susceptibility to enzymatic hydrolysis.
- 2000s–Present : Rational design of 1,2,4-oxadiazole derivatives for glutamate receptor modulation (e.g., ADX47273, a metabotropic glutamate receptor 5 positive allosteric modulator).
Advantages in Drug Design
- Bioisosteric Replacement : Mimics ester or carbamate groups while resisting hydrolysis.
- Hydrogen Bonding Capacity : The oxadiazole’s nitrogen and oxygen atoms participate in interactions with amino acid residues (e.g., asparagine, glutamine).
- Tunable Lipophilicity : Substituents like 4-methylphenyl balance solubility and membrane penetration.
The compound’s design reflects these historical trends, combining a 1,2,4-oxadiazole core with tailored substituents to optimize target engagement and pharmacokinetics. Recent advances in synthetic methodologies, such as microwave-assisted cyclization, have further enabled the exploration of structurally complex analogs like (3-fluoro-4-methoxyphenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone , positioning it within a growing class of preclinical candidates for neurological disorders.
Eigenschaften
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-13-5-7-14(8-6-13)19-23-20(28-24-19)17-4-3-11-25(17)21(26)15-9-10-18(27-2)16(22)12-15/h5-10,12,17H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUIFXVFCOPRDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C4=CC(=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluoro-4-methoxyphenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Pyrrolidine ring formation: The oxadiazole intermediate is then reacted with a suitable pyrrolidine derivative.
Final coupling: The final step involves coupling the pyrrolidine-oxadiazole intermediate with the fluoromethoxyphenyl derivative under conditions that promote the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
(3-fluoro-4-methoxyphenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-fluoro-4-methoxyphenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone: has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of (3-fluoro-4-methoxyphenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the oxadiazole and pyrrolidine rings suggests potential interactions with nucleophilic sites in biological molecules.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison with Analogues
| Compound Name (Source) | Aryl Substituent | Heterocycle Type | Secondary Substituent | Notable Features |
|---|---|---|---|---|
| Target Compound | 3-Fluoro-4-methoxyphenyl | 1,2,4-Oxadiazole | 4-Methylphenyl | Balanced electronic effects (F, OMe) |
| (4-Chlorophenyl){3-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-1-pyrrolidinyl}methanone | 4-Chlorophenyl | 1,2,4-Oxadiazole (via triazole) | 3-Methyl | Chloro substituent; triazole linkage |
| 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl-methanone | 2-Chloro-6-fluorophenyl | Isoxazole | Piperazinyl | Dual halogenation; piperazine moiety |
| 1-Methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone | 3-Nitrophenyl | None (pyrrolidine core) | 4-Methylbenzoyl | Nitro group; benzoyl substituent |
Functional Implications of Structural Differences
Aryl Substituents
- Electron-Withdrawing Groups (EWGs): The target’s 3-fluoro and 4-methoxy groups contrast with the 4-chloro () and 3-nitro () substituents in analogues. EWGs like fluoro and nitro can enhance binding to hydrophobic pockets or polar residues in target proteins . The methoxy group may improve solubility compared to chloro or nitro groups .
Heterocycles
Secondary Substituents
- 4-Methylphenyl (Target) vs. Piperazinyl (): The methylphenyl group enhances lipophilicity, favoring membrane penetration, while the piperazinyl moiety (basic nitrogen) could improve solubility and hydrogen-bonding capacity.
Biologische Aktivität
The compound (3-fluoro-4-methoxyphenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C22H22FN4O3
- Molecular Weight : 440.87 g/mol
- CAS Number : Not available
This compound features a pyrrolidine ring and an oxadiazole moiety, both of which are known to contribute to various biological activities.
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit a wide range of biological activities, including anticancer properties. The mechanism of action often involves:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells by activating apoptotic pathways .
Biological Activity Against Cancer Cell Lines
Several studies have evaluated the anticancer activity of compounds related to the target structure. Here are some significant findings:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| PC-3 (Prostate Cancer) | 0.67 | |
| HCT-116 (Colon Cancer) | 0.80 | |
| ACHN (Renal Cancer) | 0.87 | |
| K-562 (Leukemia) | 1.95 | |
| MDA-MB-435 (Melanoma) | 6.82 |
These results suggest that the compound exhibits potent cytotoxicity across multiple cancer types, with particularly low IC50 values indicating high efficacy.
Case Studies and Research Findings
-
Anticancer Activity Evaluation :
A study synthesized several derivatives based on the oxadiazole structure and evaluated their activity against various cancer cell lines using MTT assays. The most promising derivatives showed IC50 values significantly lower than standard chemotherapeutics like erlotinib . -
Mechanism-Based Approaches :
Recent reviews have highlighted the importance of understanding the molecular interactions between oxadiazole-containing compounds and their biological targets. For instance, compounds were shown to inhibit EGFR and Src kinases, which are crucial in cancer cell signaling pathways . -
In Vivo Studies :
While most studies focus on in vitro activities, some preliminary in vivo studies indicate that these compounds can reduce tumor growth in animal models without significant toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
